N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 921852-69-9
VCID: VC6718169
InChI: InChI=1S/C24H27N3O6/c1-5-33-18-8-6-16(7-9-18)19-10-11-22(28)27(26-19)13-12-25-24(29)17-14-20(30-2)23(32-4)21(15-17)31-3/h6-11,14-15H,5,12-13H2,1-4H3,(H,25,29)
SMILES: CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Molecular Formula: C24H27N3O6
Molecular Weight: 453.495

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide

CAS No.: 921852-69-9

Cat. No.: VC6718169

Molecular Formula: C24H27N3O6

Molecular Weight: 453.495

* For research use only. Not for human or veterinary use.

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide - 921852-69-9

Specification

CAS No. 921852-69-9
Molecular Formula C24H27N3O6
Molecular Weight 453.495
IUPAC Name N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C24H27N3O6/c1-5-33-18-8-6-16(7-9-18)19-10-11-22(28)27(26-19)13-12-25-24(29)17-14-20(30-2)23(32-4)21(15-17)31-3/h6-11,14-15H,5,12-13H2,1-4H3,(H,25,29)
Standard InChI Key STAUIDNIABLWGY-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyridazine ring and the attachment of the benzamide moiety. Common methods might involve condensation reactions or the use of coupling agents like carbodiimides for amide bond formation.

Biological Activities

While specific biological activities for this compound are not documented, compounds with similar structures have shown promise in various therapeutic areas:

  • Anti-inflammatory Activity: Some pyridazine derivatives have been studied for their anti-inflammatory properties, often acting as inhibitors of enzymes involved in inflammation pathways .

  • Anticancer Activity: Benzamide derivatives have been explored for their anticancer potential, sometimes acting by inhibiting cell proliferation or inducing apoptosis .

Research Findings and Data

Given the lack of specific data on this compound, we can look at related compounds for insights:

CompoundMolecular Weight (g/mol)Biological Activity
N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide365.4Potential therapeutic applications
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedAnti-inflammatory potential
4-butoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide471.6Potential therapeutic applications

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